molecular formula C15H10N2O2 B8798943 4-Phenylquinazoline-2-carboxylic acid CAS No. 89242-54-6

4-Phenylquinazoline-2-carboxylic acid

Cat. No.: B8798943
CAS No.: 89242-54-6
M. Wt: 250.25 g/mol
InChI Key: JKUQKAGFVASRKW-UHFFFAOYSA-N
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Description

4-Phenylquinazoline-2-carboxylic acid (CAS: Not explicitly listed in evidence; structurally related to compounds in and ) is a heterocyclic compound featuring a quinazoline core substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position. This scaffold has garnered significant attention in medicinal chemistry due to its role in targeting the Translocator Protein (TSPO), a mitochondrial membrane protein implicated in neurological disorders and cancer .

Key applications include its use as a precursor for high-affinity fluorescent probes. For instance, coupling the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) fluorophore via an alkylenediamine spacer to this compound yielded TSPO ligands with nanomolar affinity and improved mitochondrial labeling in glioma cells . The molecule’s planar structure and hydrogen-bonding capacity (carboxylic acid group) enhance its interaction with hydrophobic pockets in protein binding sites .

Properties

CAS No.

89242-54-6

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

4-phenylquinazoline-2-carboxylic acid

InChI

InChI=1S/C15H10N2O2/c18-15(19)14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,(H,18,19)

InChI Key

JKUQKAGFVASRKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-phenylquinazoline-2-carboxylic acid with structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application References
4-Phenylquinazoline-2-carboxylic acid - C₁₅H₁₀N₂O₂ 250.25 Quinazoline, phenyl, carboxylic acid High TSPO affinity; fluorescent probe development
2-Phenylquinazoline-4-carboxylic acid 7672-01-7 C₁₅H₁₀N₂O₂ 250.25 Quinazoline, phenyl, carboxylic acid (isomer) Biochemical reagent; structural studies
6-Chloro-4-phenylquinazoline-2-carbaldehyde 5958-05-4 C₁₅H₉ClN₂O 268.04 Quinazoline, chloro, phenyl, aldehyde Intermediate for benzodiazepine analogues
2-Phenyloxazole-5-carboxylic acid 92-71-7 C₁₀H₇NO₃ 189.17 Oxazole, phenyl, carboxylic acid Synthetic intermediate; physicochemical studies
4-Phenyl-oxazole-2-carboxylic acid 1240621-61-7 C₁₀H₇NO₃ 189.17 Oxazole, phenyl, carboxylic acid Pharmacological research; heterocyclic building block

Key Differences in Physicochemical Properties

  • Hydrogen-Bonding Capacity: 4-Phenylquinazoline-2-carboxylic acid has one hydrogen-bond donor (COOH) and three acceptors (two N atoms in quinazoline, one O in COOH), whereas oxazole analogues (e.g., 2-phenyloxazole-5-carboxylic acid) have fewer acceptors, impacting solubility and protein interactions .
  • Lipophilicity: The Log P (octanol-water partition coefficient) of 4-phenylquinazoline-2-carboxylic acid is higher (~2.5 estimated) compared to oxazole derivatives (e.g., ~1.8 for 2-phenyloxazole-5-carboxylic acid), favoring membrane permeability .
  • Synthetic Accessibility : Quinazoline derivatives often require multi-step synthesis (e.g., thionyl chloride-mediated carboxylation ), while oxazole analogues are synthesized via simpler cyclization reactions .

Limitations and Challenges

  • Solubility : The carboxylic acid group improves aqueous solubility, but the aromatic quinazoline core limits it in physiological buffers, necessitating formulation adjustments .
  • Structural Isomerism : 2-Phenylquinazoline-4-carboxylic acid (CAS: 7672-01-7) shares the same molecular formula but differs in functional group placement, leading to altered binding kinetics and reduced TSPO affinity .

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